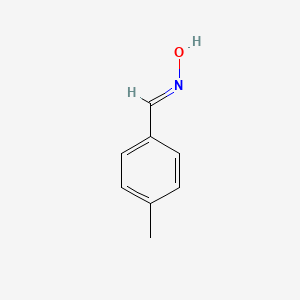

4-Methylbenzaldehyde oxime

Description

Overview of Oxime Functional Group and Derivatives

Oximess are a class of organic compounds characterized by the functional group C=N-OH. numberanalytics.com This group consists of a carbon-nitrogen double bond, with a hydroxyl group attached to the nitrogen atom. ucla.edubyjus.com Depending on the substituents attached to the carbon atom, oximes are broadly classified into two categories: aldoximes and ketoximes. numberanalytics.com Aldoximes are derived from aldehydes, where at least one of the substituents on the carbon is a hydrogen atom, while ketoximes are derived from ketones, where both substituents are organic groups. numberanalytics.comucla.edu

The oxime functional group is a versatile building block in organic synthesis, serving as an intermediate in the preparation of various other functional groups like amines and nitriles. numberanalytics.comnsf.gov O-substituted oximes and amidoximes represent closely related families of compounds with diverse applications. wikipedia.org

Significance of Aldoximes in Organic Chemistry

Aldoximes, with their general structure RCH=NOH, are particularly important in organic synthesis. numberanalytics.com They can be readily dehydrated to form nitriles (R-C≡N), a transformation of significant synthetic utility. acs.org Furthermore, the reduction of aldoximes can yield primary and secondary amines. wikipedia.org The formation of oximes from aldehydes and ketones is a reliable reaction that can be used for the identification and purification of these carbonyl compounds. wikipedia.orgtestbook.com

Aldoximes also exhibit interesting reactivity, participating in reactions such as cycloadditions and rearrangements. nsf.gov Their ability to be converted into other functional groups makes them valuable intermediates in the synthesis of complex organic molecules, including those with biological activity. numberanalytics.comnih.gov

Historical Context of 4-Methylbenzaldehyde (B123495) Oxime Research

The study of oximes dates back to the 19th century. numberanalytics.com 4-Methylbenzaldehyde oxime, also known as p-tolualdoxime, is synthesized from 4-methylbenzaldehyde and hydroxylamine (B1172632). prepchem.comforecastchemicals.com Research into this specific aldoxime has been driven by its utility as an intermediate in organic synthesis. forecastchemicals.comontosight.ai For instance, it has been used in the synthesis of various heterocyclic compounds and as a precursor in the study of reaction mechanisms.

Early research likely focused on the fundamental synthesis and characterization of the compound. prepchem.com More recent studies have explored its stereochemistry, reactivity in various transformations, and its potential applications in different fields. For example, it has been used as a starting material in the mechanochemical synthesis of furoxans and in the synthesis of transition metal complexes to study their antibacterial activity. researchgate.netmdpi.com

Stereoisomerism in this compound: (E)- and (Z)-Isomers

Due to the presence of the C=N double bond and the hydroxyl group, this compound can exist as two geometric stereoisomers: (E) and (Z). wikipedia.org The terms (E) and (Z) are used to describe the spatial arrangement of the substituents around the double bond. In the case of aldoximes, the (E) isomer has the hydroxyl group on the opposite side of the hydrogen atom attached to the double-bonded carbon, while the (Z) isomer has them on the same side. An older terminology, syn and anti, was also used to describe these isomers. wikipedia.org

These isomers are often stable enough to be separated and have distinct physical properties. wikipedia.org The specific isomer obtained can depend on the reaction conditions used for its synthesis. researchgate.net

The conformation of the (E) and (Z) isomers of this compound can be analyzed using various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.org The chemical shifts of the protons and carbons in the molecule can provide information about the geometry around the C=N double bond. For instance, the proton of the CH=N group in (Z)-4-methylbenzaldehyde oxime appears at a different chemical shift compared to the (E)-isomer. semanticscholar.org

Achieving high isomeric purity is often crucial for specific applications. vulcanchem.com Crystallization is one method that can be employed to obtain a high E-selectivity, with purities greater than 98% being reported. vulcanchem.com The ratio of (E) to (Z) isomers can be influenced by factors such as the solvent and the presence of catalysts during the synthesis. researchgate.net

The stereochemistry of this compound significantly influences its reactivity. The different spatial arrangement of the hydroxyl group in the (E) and (Z) isomers can lead to different reaction pathways and products. For example, in certain reactions, one isomer might react more readily or yield a different product compared to the other.

Both the (E) and (Z) isomers of aldoximes have been shown to participate in reactions like the formation of furoxans, with both isomers providing the product in similar yields under certain conditions. mdpi.com The specific stereoisomer can also be important in the synthesis of biologically active molecules, where the three-dimensional structure of a molecule is critical for its function. researchgate.net

Current Research Trends and Future Directions for this compound

Current research involving this compound continues to explore its synthetic utility and potential applications. One area of interest is its use in the development of new, more efficient, and environmentally friendly synthetic methods. semanticscholar.orgrsc.org This includes the use of microwave irradiation and green solvents to carry out oximation reactions. semanticscholar.org

The compound is also being investigated in the field of materials science and as a component in the synthesis of molecules with potential biological activity. researchgate.netscispace.com For example, it has been identified as a characteristic volatile compound in certain types of tea. scispace.com Future research will likely focus on further elucidating its reaction mechanisms, expanding its applications in the synthesis of novel compounds, and exploring its role in various chemical and biological systems.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9NO | forecastchemicals.comnih.govscbt.com |

| Molecular Weight | 135.16 g/mol | forecastchemicals.comnih.gov |

| Appearance | White to pale yellow crystalline solid | forecastchemicals.comtcichemicals.com |

| Melting Point | 72-73 °C | forecastchemicals.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695), ether, and acetone. | forecastchemicals.com |

| Purity | ≥ 98% | forecastchemicals.comtcichemicals.com |

Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks | Source |

| Infrared (IR) Spectroscopy | ~3400 cm⁻¹ (N-OH), ~1635 cm⁻¹ (C=N) | orientjchem.org |

| ¹H NMR (CDCl₃) | δ ~2.38 (s, 3H, CH₃), ~7.21 (d, 2H, Ar), ~7.49 (d, 2H, Ar), ~8.15 (s, 1H, CH=N) for (Z)-isomer | orientjchem.org |

Structure

2D Structure

Properties

IUPAC Name |

(NE)-N-[(4-methylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)6-9-10/h2-6,10H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNDYVBEUZSFEZ-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3235-02-7, 3717-15-5 | |

| Record name | Benzaldehyde, 4-methyl-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolualdoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SYN-P-TOLUALDEHYDE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylbenzaldehyde oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMF45F3N6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methylbenzaldehyde Oxime and Its Derivatives

Conventional Synthesis Routes for 4-Methylbenzaldehyde (B123495) Oxime

The most common and direct method for synthesizing 4-methylbenzaldehyde oxime is through the condensation reaction of 4-methylbenzaldehyde with hydroxylamine (B1172632) or its salts. ontosight.aithieme-connect.de This reaction is a classic and widely used method for preparing oximes from aldehydes and ketones. ontosight.ai

Reaction of 4-Methylbenzaldehyde with Hydroxylamine

The fundamental reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 4-methylbenzaldehyde, followed by dehydration to form the C=N-OH functional group characteristic of an oxime. ontosight.aithieme-connect.de Typically, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl), which requires the presence of a base to liberate the free hydroxylamine for the reaction to proceed. rsc.orgrsc.org

A representative procedure involves treating 4-methylbenzaldehyde with hydroxylamine hydrochloride in a suitable solvent system. rsc.org For example, a mixture of 4-methylbenzaldehyde and hydroxylamine hydrochloride in dichloromethane, with pyridine (B92270) added as a base, can be stirred at room temperature to produce this compound in good yield (e.g., 80%). rsc.org Another common procedure involves using a biphasic solvent system of water and ethanol (B145695), with a strong base like sodium hydroxide (B78521) to facilitate the reaction. rsc.org

Optimization of Reaction Conditions (e.g., pH, Solvents, Temperature)

The efficiency and yield of the oximation reaction are highly dependent on several key parameters, including pH, the choice of solvent, and the reaction temperature.

pH: The pH of the reaction medium is crucial. The reaction requires the liberation of free hydroxylamine from its hydrochloride salt, which is achieved by adding a base. However, the subsequent dehydration step is typically acid-catalyzed. Therefore, maintaining an optimal pH is essential. A common approach involves adding a base like sodium hydroxide or pyridine to raise the pH initially, followed by acidification to a pH of around 6 to facilitate the final steps and product isolation. rsc.org Some methods suggest an optimal pH range of 6–7 to enhance the nucleophilic attack on the aldehyde group.

Solvents: A variety of solvents can be employed for this synthesis. Dichloromethane is an effective solvent when using an organic base like pyridine. rsc.org A mixture of ethanol and water is also frequently used, particularly when an inorganic base such as sodium hydroxide is employed. rsc.org Acetonitrile (B52724) has been shown to be an effective solvent, especially when the reaction is catalyzed by an organic acid under reflux conditions. orientjchem.org The choice of solvent can influence reaction times and the ease of product purification.

Temperature: The reaction is often conducted at room temperature, which is sufficient to achieve high yields over several hours. rsc.orgrsc.org In some protocols, gentle heating or reflux conditions are applied to accelerate the reaction, with a typical reaction time of about 60 minutes in refluxing acetonitrile. orientjchem.org One procedure notes that the temperature should be kept below 30°C during the initial addition of base. rsc.org Optimization studies on related reactions have shown that room temperature is often optimal, with both cooling to 0°C and heating to reflux resulting in lower yields. acs.org

Below is a table summarizing various optimized reaction conditions for the synthesis of this compound and related aromatic oximes.

| Aldehyde | Base | Solvent | Temperature | Time | Yield | Reference |

| 4-Methylbenzaldehyde | Pyridine | Dichloromethane | Room Temp. | 20 h | 80% | rsc.org |

| Aromatic Aldehydes (General) | NaOH | H₂O/EtOH (3:1) | < 30°C then RT | 2 h | Quantitative | rsc.org |

| 4-Methylbenzaldehyde | Oxalic Acid (Catalyst) | Acetonitrile | Reflux | 60 min | 94% | orientjchem.org |

| Analogous Oximes | N/A | Ethanol/Water | Reflux | 12-24 h | 55-78% |

Role of Catalysts (e.g., Acid Catalysts, Metal Salts, Organocatalysts)

Catalysts can significantly improve the rate and efficiency of oxime formation.

Acid Catalysts: The oximation reaction is often facilitated by acid catalysis. ontosight.ai While strong mineral acids can be used, weaker acids are also effective. Oxalic acid has been successfully used as a catalyst for the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride in refluxing acetonitrile, affording a 94% yield. orientjchem.org Natural acids have also been explored as environmentally benign catalysts for oxime synthesis. ijprajournal.com

Metal Salts: Certain metal salts can act as Lewis acid catalysts to activate the aldehyde carbonyl group towards nucleophilic attack. For instance, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been reported as an efficient and eco-friendly catalyst for the synthesis of related methoximes from aromatic aldehydes.

Organocatalysts: Organocatalysis represents a modern approach to promoting chemical reactions. While traditional methods for oxime synthesis sometimes use pyridine as a basic catalyst, ijprajournal.com more advanced organocatalysts have also been investigated. Diaryliodonium salts, acting as hybrid hydrogen- and halogen-bond donors, have been shown to effectively catalyze reactions involving the activation of 4-methylbenzaldehyde. acs.org Other organocatalysts, such as those based on substituted pyrrolidines or imidazolidinones, are widely used to activate aldehydes via the formation of iminium ions, although this is more common in other reaction types. acs.org

The table below highlights different catalysts used in the synthesis of this compound and related compounds.

| Catalyst Type | Specific Catalyst | Substrate | Conditions | Outcome | Reference |

| Acid Catalyst | Oxalic Acid | 4-Methylbenzaldehyde | Reflux in CH₃CN | 94% yield | orientjchem.org |

| Metal Salt | Cerium(III) chloride heptahydrate | Aromatic Aldehydes | 50°C in Ethanol | Good yields | |

| Organocatalyst | Diaryliodonium salt (Cat1OTf) | 4-Methylbenzaldehyde | 50°C | Effective activation | acs.org |

| Base Catalyst | Pyridine | 4-Methylbenzaldehyde | Room Temp. in CH₂Cl₂ | 80% yield | rsc.org |

Alternative Synthetic Approaches for Oximes (General Context)

Beyond the direct condensation of carbonyl compounds, oximes can be synthesized through several other routes. thieme-connect.de These alternative methods often start from non-carbonyl compounds and include nitrosation, oxidation of amino compounds, and reduction of nitro compounds. thieme-connect.deacs.org Such approaches are valuable as they provide pathways to oximes from different starting materials. osti.govresearchgate.net

Nitrosation of Active Methylene (B1212753) Groups

The nitrosation of carbon atoms adjacent to an electron-withdrawing group, known as active methylene groups, is a key alternative method for preparing oximes. thieme-connect.dethieme-connect.de This electrophilic nitrosation reaction leads to a primary or secondary nitroso compound, which readily isomerizes to the more stable oxime. thieme-connect.de

This method is particularly effective for substrates where a C-H bond is activated, such as in ketones and esters. thieme-connect.dethieme-connect.de A common reagent system for this transformation is sodium nitrite (B80452) in acetic acid. thieme-connect.de For the α-oximation of ketones and esters, alkyl nitrites like isopentyl nitrite are considered mild and suitable reagents. thieme-connect.dethieme-connect.de

Nitrosation of α-Halo Carbonyl Compounds

The synthesis of oximes from α-halo carbonyl compounds is another alternative pathway. osti.govresearchgate.net This approach can be particularly useful for constructing more complex or functionalized oximes. For example, cobalt(II) species have been reported to mediate reactions that lead to α-halo oxime ethers. acs.org Additionally, α-halocarboxylic acid amides can react with hydroxylamine hydrochloride in the presence of a base to yield N-substituted 2-(hydroxyimino)carboxylic acid amides. ijprajournal.com

Alternative Synthetic Approaches for Oximes (General Context)

Condensation of Nitro Alkenes with Aldehydes

The synthesis of oximes can be achieved through various pathways, including the reduction of nitro compounds. One established method involves the reaction of nitroalkanes with aldehydes or ketones in what is known as the Henry reaction, which yields β-nitroalcohols that can be subsequently dehydrated to form nitroalkenes. These nitroalkenes can then be reduced to oximes. However, the direct condensation of pre-formed nitro alkenes with aldehydes as a method for synthesizing this compound is not extensively documented in the reviewed scientific literature. The more conventional route remains the reaction of 4-methylbenzaldehyde with hydroxylamine.

Synthesis of this compound Derivatives

Mechanochemistry presents a solvent-free and environmentally conscious approach for various chemical transformations, including the synthesis of oximes and their derivatives. rsc.orgresearchgate.net This technique involves the use of mechanical force, such as grinding or milling, to initiate and sustain chemical reactions. rsc.org The solvent-free reaction of aldehydes with hydroxylamine hydrochloride and a base like sodium hydroxide or sodium carbonate using a mechanochemical approach has been shown to be an efficient method for producing aldoximes with high conversion rates. mdpi.com

While the general mechanochemical synthesis of oximes from a wide array of aromatic and aliphatic aldehydes is well-established, specific literature detailing the mechanochemical synthesis of O-buten oxime derivatives of 4-methylbenzaldehyde was not prominently found in the search results. The general principle involves milling the aldehyde with a hydroxylamine salt and a solid base, which minimizes the risks associated with solution-phase oximation. researchgate.netmdpi.com This method has been successfully applied to various substituted aldehydes, suggesting its potential applicability for the synthesis of this compound derivatives, though specific conditions and yields for O-buten derivatives are not detailed. rsc.orgmdpi.com

A convenient and eco-friendly method for the synthesis of methoxime derivatives of aromatic aldehydes has been developed using cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a catalyst. nih.govnih.gov This process involves the reaction of an aromatic aldehyde with methoxyamine hydrochloride in the presence of sodium acetate (B1210297) and a catalytic amount of CeCl₃·7H₂O in ethanol at 50°C. nih.gov This method is notable for its mild conditions and does not require an inert atmosphere. nih.gov

The methoximation of 4-methylbenzaldehyde using this cerium-catalyzed method results in the formation of (1E)-4-methylbenzaldehyde O-methyl oxime. nih.gov

Table 1: Cerium(III) Chloride-Catalyzed Methoximation of 4-Methylbenzaldehyde nih.gov

| Reactant | Product | Yield |

| 4-Methylbenzaldehyde | (1E)-4-Methylbenzaldehyde O-methyl oxime | 69% |

This table presents the yield for the synthesis of (1E)-4-methylbenzaldehyde O-methyl oxime from 4-methylbenzaldehyde using a CeCl₃·7H₂O catalyst.

A series of undecenoic acid-based oxime esters have been synthesized, demonstrating the derivatization of oximes into ester functionalities. niscpr.res.inresearchgate.net In this two-step synthesis, 4-methylbenzaldehyde is first converted to this compound. niscpr.res.in The subsequent acylation of the oxime with undecenoic acid chloride in the presence of triethylamine (B128534) yields the corresponding oxime ester. niscpr.res.in This methodology provides a route to novel oxime ester derivatives with yields for the final products typically ranging from 80-89%. niscpr.res.in

Table 2: Synthesis of Undecenoic Acid-Based Oxime Ester of 4-Methylbenzaldehyde niscpr.res.in

| Intermediate | Acylating Agent | Final Product | Yield of Oxime Intermediate |

| This compound | Undecenoic acid chloride | 4-Methylbenzaldehyde O-undec-10-enoyl oxime | 89% |

This table outlines the synthesis of an undecenoic acid-based oxime ester, starting from this compound.

Pyrazole-4-carboxylic Oxime Ester Derivatives

A notable class of derivatives is the pyrazole-4-carboxylic oxime esters. Fifteen new compounds of this type have been synthesized, including a derivative of this compound. researchgate.net The synthesis involves reacting an intermediate benzaldehyde (B42025) oxime with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. researchgate.net

Specifically, the compound (E)-4-methylbenzaldehyde O-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl) oxime was synthesized and characterized, yielding a white solid with a melting point of 147–150°C. researchgate.net This method provides a convenient route to novel oxime esters with potential applications in agrochemistry, as related compounds in the study showed promising antifungal activities. researchgate.net

Table 1: Characterization Data for (E)-4-Methylbenzaldehyde O-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl) Oxime

| Property | Value | Source |

|---|---|---|

| Physical State | White Solid | researchgate.net |

| Yield | 71% | researchgate.net |

| Melting Point | 147–150°C | researchgate.net |

| ¹H NMR (CDCl₃, 500 MHz) | δ: 8.46 (s, 1H, CH), 7.50 (d, J=7.9 Hz, 2H, Ph), 7.25 (d, J=7.9 Hz, 2H, Ph), 7.12 (t, J=53.8 Hz, 1H, CHF₂), 4.00 (s, 3H, CH₃), 2.39 (s, 3H, CH₃) | researchgate.net |

| ¹³C NMR (CDCl₃, 101 MHz) | δ: 159.2, 156.7, 146.5 (t, J=26.3 Hz, Py-CHF₂), 138.8, 135.2, 132.7, 129.7, 128.7, 128.5, 126.0, 110.8, 109.3 (t, J=238.4 Hz, CHF₂), 39.8, 21.6 | researchgate.net |

| HRMS (DART) | Calculated for C₁₄H₁₄F₂N₃O₂ [M+H]⁺: 294.1049, Found: 294.1054 | researchgate.net |

Visible-Light-Mediated Synthesis via Multicomponent Reactions

Visible-light-mediated reactions represent a growing field in organic synthesis, offering mild and efficient pathways for complex molecule formation. nih.govsci-hub.se Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are particularly powerful for building molecular complexity. yu.edu.jo

The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones can be achieved through a one-pot, three-component reaction of hydroxylamine hydrochloride, an aryl aldehyde (such as 4-methylbenzaldehyde), and a β-oxoester. yu.edu.jo This process involves the in-situ formation of an oxime intermediate. yu.edu.jo While this specific reaction has been demonstrated using catalysts like glycine (B1666218) in water at room temperature, the principles of photochemistry are increasingly being applied to trigger such transformations. nih.govyu.edu.jo Light-triggered click chemistry, for instance, uses light to generate reactive intermediates that can undergo cycloaddition reactions. nih.govsci-hub.se

Furthermore, pre-formed (Z)-aldoximes, including derivatives of 4-methylbenzaldehyde, can undergo stereospecific C(sp²)−H difluoroalkylation under visible light using an iridium photocatalyst, demonstrating the utility of light in modifying the oxime structure. rsc.org

Metal Complexes of this compound and Related Oximes

The oxime functional group is an excellent ligand for coordinating with metal ions. Research has focused on the synthesis and characterization of metal complexes involving this compound derivatives, particularly with transition metals like Nickel(II), Copper(II), and Cobalt(II). internationalscholarsjournals.orgselcuk.edu.trbiointerfaceresearch.com

Synthesis of Ni(II), Cu(II), and Co(II) Complexes

New vic-dioxime derivatives containing benzaldehydehydrazone groups have been synthesized, including 4-methylbenzaldehydehydrazone glyoxime (B48743) (L²H₂). internationalscholarsjournals.orgresearchgate.net These ligands readily form stable complexes with Ni(II), Cu(II), and Co(II). The synthesis is typically carried out by reacting the ligand with the corresponding metal salts, such as M(AcO)₂·xH₂O, in an ethanol medium. internationalscholarsjournals.orgselcuk.edu.tr Similarly, Schiff bases derived from 4-methylbenzaldehyde and 2-aminobenzohydrazide have been used to synthesize a series of Co(II), Cu(II), Ni(II), and Zn(II) complexes. biointerfaceresearch.com These complexes often exhibit a 1:2 metal-to-ligand ratio. internationalscholarsjournals.orgselcuk.edu.tr

Benzaldehydehydrazone Glyoxime Derivatives

A specific area of interest is the development of vic-dioximes incorporating hydrazone side groups. internationalscholarsjournals.orgresearchgate.net One such ligand, 4-methylbenzaldehydehydrazone glyoxime (L²H₂), was synthesized and characterized. internationalscholarsjournals.orgresearchgate.net This compound acts as a ligand for Ni(II), Cu(II), and Co(II), forming complexes with distinct properties. Spectroscopic and compositional analyses confirmed the structures of these novel complexes. researchgate.net The development of these aromatic hydrazone-oxime derivatives has been driven by their potential biological activities. internationalscholarsjournals.org

Transformation to Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds through transformations that rearrange or dimerize the oxime structure.

Conversion to Furoxans via Mechanochemical Dimerization

A highly efficient and environmentally friendly method for converting aldoximes to furoxans (1,2,5-oxadiazole 2-oxides) is through mechanochemical dimerization. mdpi.comnih.gov This solvent-free technique utilizes mechanical milling (ball-milling) to drive the reaction. mdpi.comresearchgate.net

The process was optimized using (E)-4-methylbenzaldehyde oxime as the model substrate. mdpi.comresearchgate.net The reaction involves milling the oxime with sodium chloride (NaCl), Oxone (2KHSO₅·KHSO₄·K₂SO₄), and a base. mdpi.comtandfonline.com This combination facilitates the in-situ generation of a nitrile oxide intermediate, which then undergoes [3+2] cycloaddition with another molecule of nitrile oxide to form the furoxan ring. mdpi.comnih.gov The choice of base was found to be critical to the reaction's success, with triethylamine (NEt₃) providing a significantly higher yield than other bases like sodium carbonate (Na₂CO₃). mdpi.com This method is noted for its high reaction efficiency, mild conditions, and broad applicability to various aromatic and aliphatic aldoximes. mdpi.comnih.gov

Table 2: Optimization of Reaction Conditions for Mechanochemical Synthesis of Furoxan from (E)-4-methylbenzaldehyde oxime

| Entry | Base | Equivalents of Reagents (Oxime:NaCl:Oxone:Base) | Yield (%) | Source |

|---|---|---|---|---|

| 1 | Na₂CO₃ | 1:5:5:5 | 8 | mdpi.com |

| 2 | K₂CO₃ | 1:5:5:5 | 11 | mdpi.com |

| 3 | Cs₂CO₃ | 1:5:5:5 | 19 | mdpi.com |

| 4 | NaOAc | 1:5:5:5 | 21 | mdpi.com |

| 5 | DBU | 1:5:5:5 | 43 | mdpi.com |

| 6 | DIPEA | 1:5:5:5 | 58 | mdpi.com |

| 7 | NEt₃ | 1:1:1:1 | 83 | mdpi.com |

| 8 | NEt₃ | 1:5:5:5 | 81 | mdpi.com |

| 9 | NEt₃ | 1:0:5:5 | 0 | mdpi.com |

Reactions performed by milling 0.2 mmol of (E)-4-methylbenzaldehyde oxime at 30 Hz for 30 minutes. Yields are for the isolated product. mdpi.com

Regioselective Synthesis of Isoxazoles via Oxidative Cycloaddition

The synthesis of isoxazoles and their partially saturated isoxazoline (B3343090) counterparts from this compound can be efficiently achieved through a [3+2] cycloaddition reaction. This method involves the in situ generation of a nitrile oxide from the parent aldoxime, which then reacts with a dipolarophile, such as an alkene or alkyne.

A key strategy for this transformation employs a mechanochemical approach under solvent-free conditions, which is noted for its environmental benefits and high efficiency. researchgate.net In a typical reaction, (E)-4-methylbenzaldehyde oxime is treated with an oxidant system, such as Oxone in the presence of sodium chloride (NaCl) and a base like sodium carbonate (Na₂CO₃) or triethylamine (NEt₃). researchgate.net This mixture facilitates the oxidation of the aldoxime to the corresponding 4-methylbenzonitrile oxide. This highly reactive intermediate is immediately trapped by a dipolarophile present in the reaction mixture.

The reaction with alkenes, such as methyl acrylate (B77674), leads to the formation of isoxazolines, while reaction with alkynes produces fully aromatic isoxazoles. researchgate.net The process is highly regioselective. For instance, the reaction between the generated 4-methylbenzonitrile oxide and methyl acrylate yields methyl 5-(4-methylphenyl)-4,5-dihydroisoxazole-3-carboxylate as the primary product. researchgate.net The reaction proceeds effectively at room temperature with short reaction times, often providing good to excellent yields. researchgate.net

Hypervalent iodine(III) reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent), are also effective oxidants for converting aldoximes to nitrile oxides for subsequent cycloaddition, offering a green chemistry approach to isoxazole (B147169) synthesis. researchgate.net This method is valued for its ability to create various 3,4- and 3,4,5-substituted isoxazoles under mild conditions. researchgate.netresearchgate.net

Table 1: Synthesis of Isoxazolines via [3+2] Cycloaddition of (E)-4-Methylbenzaldehyde Oxime Data sourced from a study by Wang et al. researchgate.net

| Dipolarophile | Product | Yield (%) |

|---|---|---|

| Methyl acrylate | Methyl 5-(p-tolyl)-4,5-dihydroisoxazole-3-carboxylate | 86 |

| Acrylonitrile | 5-(p-tolyl)-4,5-dihydroisoxazole-3-carbonitrile | 81 |

| Styrene | 5-phenyl-3-(p-tolyl)-4,5-dihydroisoxazole | 78 |

| N-Methylmaleimide | 2-methyl-5-(p-tolyl)-3a,4,5,6a-tetrahydropyrrolo[3,4-d]isoxazole-4,6-dione | 85 |

Formation of 1,2,5-Oxadiazoles from Furoxans

The heading for this section suggests the formation of 1,2,5-oxadiazoles from furoxans. It is important to clarify that furoxans are, in fact, a specific class of 1,2,5-oxadiazole derivatives, formally named 1,2,5-oxadiazole 2-oxides. thieme-connect.com The primary synthetic route involving this compound is not the conversion of a furoxan, but rather the synthesis of a furoxan through the oxidative dimerization of the aldoxime itself.

This transformation is a classic and reliable method for constructing the furoxan ring system. The reaction proceeds by the oxidation of two molecules of the aldoxime to form their corresponding nitrile oxides, which then undergo a head-to-tail dimerization. thieme-connect.com

A modern and efficient protocol for this synthesis utilizes solvent-free mechanochemical milling. In this procedure, (E)-4-methylbenzaldehyde oxime is milled with an oxidant like Oxone, sodium chloride, and a base (e.g., Na₂CO₃ or NEt₃). thieme-connect.com The mechanical force initiates the reaction, leading to the formation of the nitrile oxide intermediate, which rapidly dimerizes. This method is advantageous due to its high reaction efficiency, mild conditions, and reduced environmental impact from the lack of solvents. thieme-connect.com The resulting product from the dimerization of this compound is 3,4-bis(4-methylphenyl)-1,2,5-oxadiazole 2-oxide. thieme-connect.com

Table 2: Mechanochemical Synthesis of Furoxan from (E)-4-Methylbenzaldehyde Oxime Data sourced from a study by Fang et al. thieme-connect.com

| Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|

| (E)-4-Methylbenzaldehyde oxime | NaCl, Oxone, Na₂CO₃ | 3,4-bis(p-tolyl)-1,2,5-oxadiazole 2-oxide | 88 |

Benzylidenepiperidone Derivatives as Intermediates

Scientific literature does not describe a direct synthetic methodology for the formation of benzylidenepiperidone derivatives where this compound serves as an intermediate or direct precursor. The formation of a benzylidenepiperidone structure typically involves an aldol-type condensation reaction between an aldehyde (in this case, 4-methylbenzaldehyde) and a piperidone derivative. The oxime functional group is not suited for this type of carbon-carbon bond-forming reaction. Standard reactions of aldoximes, such as the Beckmann rearrangement, lead to the formation of nitriles or amides, which are not direct precursors to benzylidenepiperidones.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 4-Methylbenzaldehyde (B123495) oxime. Through the analysis of ¹H and ¹³C NMR spectra, researchers can map the electronic environment of each proton and carbon atom, while two-dimensional techniques can reveal direct and long-range correlations.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. Analysis of chemical shifts, splitting patterns, and coupling constants allows for the unambiguous assignment of each proton.

The ¹H NMR spectrum of 4-Methylbenzaldehyde oxime displays characteristic signals for its aromatic and oxime protons, with chemical shifts that are sensitive to the solvent and the stereochemistry of the C=N bond.

In deuterochloroform (CDCl₃), the two aromatic protons ortho to the oxime group and the two protons meta to it typically appear as distinct doublets due to coupling. For the (E)-isomer, these have been reported at approximately 7.47 ppm and 7.19 ppm, respectively, with a coupling constant (J) of 7.8 Hz. rsc.org The azomethine proton (CH=N) of the oxime group for this isomer resonates as a singlet at around 8.13 ppm. rsc.org

For the (Z)-isomer in CDCl₃, the aromatic protons are observed at 7.54 ppm and 7.24 ppm (J = 8.0 Hz). rsc.org Notably, the oxime proton signal shifts significantly downfield to 8.22 ppm, providing a key diagnostic marker for this isomer. rsc.org A broad singlet corresponding to the hydroxyl proton (-OH) of the oxime has also been identified at 9.66 ppm for the (Z)-isomer. rsc.org

When measured in dimethyl sulfoxide-d₆ (DMSO-d₆), the chemical shifts are altered. The aromatic protons are found at approximately 7.48 ppm and 7.21 ppm (J = 8.0 Hz), while the oxime proton (CH=N) appears at 8.09 ppm. rsc.org A signal for the hydroxyl proton is also observed far downfield at 11.10 ppm. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts (δ) in ppm

The methyl group protons on the aromatic ring provide a simple yet informative signal. In the ¹H NMR spectrum, they consistently appear as a sharp singlet due to the absence of adjacent protons for coupling. For the (E)-isomer in CDCl₃, this resonance is found at 2.36 ppm. rsc.org The corresponding signal for the (Z)-isomer in the same solvent is located slightly downfield at 2.41 ppm. rsc.org In DMSO-d₆, the methyl singlet is observed at 2.32 ppm. rsc.org

NMR spectroscopy is a powerful tool for the definitive assignment of E and Z isomers of oximes. The chemical shift of the proton attached to the azomethine carbon (CH=N) is particularly sensitive to the orientation of the hydroxyl group.

For this compound, a clear distinction can be made based on the ¹H NMR spectra recorded in CDCl₃.

In the (E) -isomer , the azomethine proton (CH=N) resonates at 8.13 ppm . rsc.org

In the (Z) -isomer , this proton is deshielded and shifts downfield to 8.22 ppm . rsc.org

This downfield shift in the Z-isomer is a consistent diagnostic feature used for stereochemical assignment in aldoximes. The proximity of the electronegative oxygen atom to the azomethine proton in the syn-periplanar arrangement (Z configuration) results in a greater deshielding effect compared to the anti-periplanar arrangement (E configuration). The slight but consistent shifts of the aromatic and methyl protons between the two isomers further corroborate the structural assignment. rsc.orgrsc.org

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the (E)-isomer of this compound in CDCl₃, distinct signals are observed for each unique carbon atom. The azomethine carbon (C=N) is typically found significantly downfield. The reported chemical shifts for the (E)-isomer are approximately 151 ppm (C=N), 140 ppm, 131 ppm, 129 ppm, 127 ppm for the aromatic carbons, and 21.6 ppm for the methyl carbon. rsc.org Specific assignments for each aromatic carbon are generally determined through more advanced NMR experiments. Detailed ¹³C NMR data for the pure (Z)-isomer is not as readily available in the surveyed literature.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ) in ppm for (E)-4-Methylbenzaldehyde Oxime

¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy is a powerful, albeit less common, tool for probing the electronic environment of nitrogen atoms within a molecule. For this compound, the nitrogen atom of the oxime functional group (C=N-OH) is the focus of this technique. Due to the low natural abundance of the ¹⁵N isotope (0.37%) and its relatively low gyromagnetic ratio, obtaining ¹⁵N NMR spectra can be time-consuming. However, the resulting chemical shift provides valuable information about the hybridization and chemical environment of the nitrogen atom.

The chemical shift of the nitrogen atom in an oxime is influenced by factors such as the stereochemistry of the C=N double bond (E vs. Z isomer), solvent effects, and the nature of the substituents on the aromatic ring. In the case of this compound, the electron-donating methyl group at the para position is expected to slightly shield the nitrogen atom compared to the unsubstituted benzaldehyde (B42025) oxime. The nitrogen chemical shifts for oximes typically appear in a broad range, but are characteristic of the sp²-hybridized state of the nitrogen atom in the C=N bond.

Table 1: Expected ¹⁵N NMR Chemical Shift Range for Oximes

| Functional Group | Typical ¹⁵N Chemical Shift Range (ppm, relative to CH₃NO₂) |

|---|

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key oxime functional group.

Identification of Oxime Functional Group Vibrations (C=N, N-OH)

The oxime group gives rise to two particularly informative vibrations: the C=N stretching vibration and the O-H stretching vibration of the hydroxyl group.

O-H Stretch: The hydroxyl group of the oxime typically exhibits a broad absorption band in the region of 3100-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. For (E)-4-methylbenzaldehyde oxime, a characteristic O-H stretching vibration has been observed at 3289 cm⁻¹. rsc.org

C=N Stretch: The carbon-nitrogen double bond (C=N) stretching vibration is generally observed in the 1640-1690 cm⁻¹ region. researchgate.net Its exact position can be influenced by conjugation and substitution. For similar oximes, this band has been identified around 1643 cm⁻¹. researchgate.net

N-O Stretch: The nitrogen-oxygen single bond (N-O) stretch is another characteristic vibration for oximes, typically appearing in the 930-960 cm⁻¹ range. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching (broad) | 3100 - 3600 | 3289 rsc.org |

| C=N | Stretching | 1640 - 1690 researchgate.net | ~1643 researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Electron Impact (EI) Mass Spectrometry

In Electron Impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. arxiv.org The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺) and various fragment ions. The NIST WebBook provides the EI mass spectrum for this compound (molecular weight: 135.16 g/mol ). nist.govnist.gov The spectrum displays a prominent molecular ion peak at m/z 135, confirming the molecular weight. The fragmentation pattern provides structural information, with key fragments arising from the cleavage of bonds within the molecule.

Table 4: Major Ions in the Electron Impact Mass Spectrum of this compound

| m/z | Interpretation |

|---|---|

| 135 | Molecular ion [M]⁺ |

| 118 | [M - OH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Source: Based on data from the NIST WebBook for Benzaldehyde, 4-methyl-, oxime. nist.gov

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. conicet.gov.ar Unlike EI, ESI typically results in minimal fragmentation, with the spectrum being dominated by the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This makes it an excellent method for determining the molecular weight of the analyte with high accuracy. For this compound, ESI-MS would be expected to show a strong signal at m/z 136, corresponding to the protonated molecule [C₈H₉NO + H]⁺. High-resolution mass spectrometry (HRMS) using ESI can provide the exact mass of the molecule, allowing for the determination of its elemental formula. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact molecular weight based on its elemental composition. The molecular formula for this compound is C₈H₉NO. nist.govchemnet.comnist.gov This composition allows for the calculation of a precise theoretical monoisotopic mass.

HRMS analysis confirms this composition by measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, typically to within a few parts per million (ppm). The experimentally determined exact mass is then compared to the theoretical value to confirm the elemental formula. For this compound, the expected molecular weight is approximately 135.1632 g/mol . nist.govchemnet.com This level of precision is instrumental in distinguishing it from other isomers or compounds with the same nominal mass.

| Parameter | Value | Source |

| Molecular Formula | C₈H₉NO | nist.govchemnet.comnist.gov |

| Molecular Weight | 135.1632 | nist.govchemnet.com |

| IUPAC Standard InChIKey | SRNDYVBEUZSFEZ-UHFFFAOYSA-N | nist.govnist.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of this compound, particularly in complex mixtures. rsc.org In GC-MS analysis, the compound is first vaporized and passed through a capillary column, such as a DB-1 column, where it is separated from other components based on its boiling point and affinity for the stationary phase. nist.gov A retention index of 1234 has been reported for this compound on a non-polar capillary column. nist.gov

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). nist.gov This process generates a unique fragmentation pattern, known as a mass spectrum, which serves as a molecular fingerprint. The mass spectrum of this compound shows characteristic fragment ions that are used for its definitive identification. nist.gov The combination of the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer provides a very high degree of confidence in the identification of the compound. und.edu Derivatization with reagents like PFBHA can also be employed to create thermally stable and volatile oximes with specific mass spectra for enhanced detection. und.edu

| Technique | Parameter | Value | Source |

| Gas Chromatography | Column Type | Capillary, DB-1 | nist.gov |

| Retention Index (non-polar column) | 1234 | nist.gov | |

| Mass Spectrometry | Ionization Method | Electron Ionization (EI) | nist.gov |

X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction analysis of single crystals of this compound derivatives provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for elucidating the precise molecular structure, conformation, and the intricate network of intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. researchgate.net

Elucidation of Molecular Structure and Conformation

Studies on crystalline derivatives of this compound, such as 2-hydroxy-4-methylbenzaldehyde oxime, have revealed detailed structural features. nih.govnih.gov In this derivative, the hydroxyl group is observed to be essentially coplanar with the phenyl ring to which it is attached. nih.govnih.gov

A key conformational parameter is the dihedral angle between the plane of the oxime moiety (C=N-O) and the plane of the aromatic ring. For 2-hydroxy-4-methylbenzaldehyde oxime, this interplanar angle is very small, measured at 0.08 (9)°. nih.govnih.gov This indicates a high degree of planarity across the molecule, which can be attributed to electronic conjugation between the aromatic system and the oxime group.

| Compound Derivative | Structural Feature | Value | Source |

| 2-hydroxy-4-methylbenzaldehyde oxime | Interplanar angle (C=N-O moiety vs. phenyl ring) | 0.08 (9)° | nih.govnih.gov |

Analysis of Hydrogen Bonding Patterns in Derivatives

Hydrogen bonding plays a crucial role in the crystal structures of oxime derivatives. researchgate.netmdpi.com In the case of 2-hydroxy-4-methylbenzaldehyde oxime, both intramolecular and intermolecular hydrogen bonds are present. nih.govnih.gov

| Compound Derivative | Hydrogen Bond Type | Description | Source |

| 2-hydroxy-4-methylbenzaldehyde oxime | Intramolecular | O-H⋯N(oxime) | nih.govnih.gov |

| Intermolecular | O-H(oxime)⋯O(hydroxyl) | nih.govnih.gov | |

| Resulting Motif | R²₂(14) dimers | nih.govnih.gov |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is compared against the theoretically calculated percentages based on the molecular formula to verify the purity and confirm the elemental composition of a synthesized compound like this compound or its derivatives.

For instance, the elemental analysis of a related derivative, 4-methylbenzaldehyde O-buten oxime (C₁₂H₁₅NO), shows a close correlation between the calculated and experimentally found values, confirming its composition. rsc.org

| Compound | Analysis | %C | %H | %N | Source |

| 4-methylbenzaldehyde O-buten oxime (C₁₂H₁₅NO) | Calculated | 76.16 | 7.99 | 7.40 | rsc.org |

| Found | 76.02 | 8.01 | 7.38 | rsc.org |

Reaction Mechanisms and Transformational Chemistry

Mechanism of Oxime Formation from Aldehydes

The synthesis of an oxime from an aldehyde is a classic condensation reaction that involves the interaction of a carbonyl compound with hydroxylamine (B1172632). wikipedia.orgorientjchem.org This reaction is typically catalyzed by acid and proceeds via a two-stage mechanism: nucleophilic addition followed by dehydration.

The mechanism commences with the protonation of the carbonyl oxygen of 4-methylbenzaldehyde (B123495), which enhances the electrophilicity of the carbonyl carbon. The nitrogen atom of hydroxylamine, acting as a nucleophile, then attacks the activated carbonyl carbon. youtube.com This nucleophilic attack leads to the breaking of the C=O pi bond, with the electrons moving to the oxygen atom. The result is a protonated tetrahedral intermediate, often referred to as a hemiaminal or carbinolamine. nih.gov

In the subsequent step, a proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, converting it into a good leaving group (water). nih.govmasterorganicchemistry.com The lone pair of electrons on the nitrogen then facilitates the elimination of a water molecule, leading to the formation of a C=N double bond. youtube.com Finally, deprotonation of the nitrogen atom yields the stable 4-methylbenzaldehyde oxime product and regenerates the acid catalyst. masterorganicchemistry.com The entire process is reversible. nih.gov

Table 1: Synthesis of this compound

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Methylbenzaldehyde, Hydroxylamine Hydrochloride | Oxalic Acid / Acetonitrile (B52724) (CH3CN) | Reflux, 60 min | 94% | orientjchem.org |

Oxidative Transformations Involving this compound

The oxime functional group of this compound can undergo oxidative transformations, most notably leading to the formation of nitrile oxides, which are valuable intermediates in synthetic chemistry.

The conversion of an aldoxime like this compound into a nitrile oxide is an oxidative dehydrogenation process. rushim.ru This transformation can be achieved using a variety of oxidizing agents. The reaction essentially involves the removal of two hydrogen atoms, one from the carbon and one from the oxygen of the oxime group, to form the C≡N-O functionality of the nitrile oxide.

Common methods for this oxidation include the use of N-halosuccinimides (NCS, NBS), hypohalites, and hypervalent iodine reagents like iodobenzene (B50100) diacetate (DIB). researchgate.netorganic-chemistry.org For example, treating the aldoxime with reagents such as 1-chlorobenzotriazole (B28376) or a combination of sodium chloride and Oxone provides a convenient route to the corresponding 4-methylbenzonitrile oxide. tandfonline.comacs.org These nitrile oxides are often highly reactive and are typically generated in situ to be used immediately in subsequent reactions. researchgate.netacs.org

Table 2: Selected Reagents for the Oxidation of Aldoximes to Nitrile Oxides

| Oxidizing Agent | Conditions | Key Features | Reference |

|---|---|---|---|

| 1-Chlorobenzotriazole | Dichloromethane (CH2Cl2) | Simple procedure, high yields. | tandfonline.com |

| Iodobenzene diacetate (DIB) / TFA (cat.) | Methanol (B129727) (MeOH) | Efficient, compatible with tandem reactions. | organic-chemistry.org |

| Sodium Chloride (NaCl) / Oxone | - | Green chemistry approach, broad substrate scope. | acs.org |

| N-Chlorosuccinimide (NCS) | Chloroform (CHCl3), then Triethylamine (B128534) (Et3N) | Used for in situ generation for cycloadditions. | nih.gov |

Once generated, 4-methylbenzonitrile oxide serves as a 1,3-dipole in [3+2] cycloaddition reactions. This type of reaction is a powerful tool for constructing five-membered heterocyclic rings. nih.gov When reacted with a dipolarophile, such as an alkene or alkyne, the nitrile oxide undergoes a concerted cycloaddition to form isoxazolines and isoxazoles, respectively. tandfonline.com

For instance, the reaction of in situ generated 4-methylbenzonitrile oxide with an alkene like methyl acrylate (B77674) proceeds to form a substituted isoxazoline (B3343090) ring. tandfonline.com These cycloaddition reactions are often highly regioselective, with the substituent on the nitrile oxide (the 4-methylphenyl group) and the substituent on the dipolarophile dictating the orientation of addition. nih.govresearchgate.net The reaction can be carried out under various conditions, including ball-milling, which represents a mechanochemical and solvent-free approach. tandfonline.com

Table 3: Example of a [3+2] Cycloaddition Reaction

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| (E)-4-methylbenzaldehyde oxime | Methyl acrylate | Ball-milling | Isoxazoline | tandfonline.com |

Reduction Reactions of Oxime Functional Group

The oxime group is readily reducible to a primary amine. The reduction of this compound yields 4-methylbenzylamine, a valuable primary amine. This transformation can be accomplished using various reducing agents, including metal hydrides, sodium metal, or catalytic hydrogenation. wikipedia.org

Reagents such as lithium aluminum hydride (LiAlH₄) are effective for this reduction. aakash.ac.in Another method involves the use of diborane (B8814927) (B₂H₆), which reduces oximes to amines at elevated temperatures (105-110°C). acs.org Catalytic hydrogenation over metal catalysts like Raney nickel or platinum is also a common and efficient method for converting oximes to primary amines. rsc.orgencyclopedia.pub The choice of reducing agent and reaction conditions can be tailored to achieve high yields and selectivity, avoiding the formation of secondary amine byproducts. wikipedia.orgrsc.org

Table 4: Reagents for the Reduction of Oximes to Primary Amines

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Ethereal solvent | Primary amine | aakash.ac.in |

| Diborane (B₂H₆) | Diglyme-THF, 105-110°C | Primary amine | acs.org |

| Sodium metal | - | Primary amine | wikipedia.org |

| Catalytic Hydrogenation (e.g., H₂/Ru-catalyst) | - | Primary amine | rsc.org |

Regeneration of Carbonyl Compounds from this compound

Oximes are often used as protecting groups for aldehydes and ketones in multistep syntheses. nih.govnih.gov Therefore, the efficient cleavage of the oxime back to the parent carbonyl compound is a crucial deprotection step.

The regeneration of 4-methylbenzaldehyde from its oxime can be achieved through hydrolysis, which is the reverse of the formation reaction. wikipedia.org Acidic hydrolysis is a standard method for this transformation. The reaction involves heating the oxime in the presence of an aqueous inorganic acid. wikipedia.org The acid protonates the oxime nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The resulting intermediate then undergoes rearrangement and elimination to release hydroxylamine and regenerate the 4-methylbenzaldehyde. wikipedia.orgnih.gov While effective, traditional hydrolytic methods sometimes require strong acids and can lead to low yields. nih.gov To address this, various milder methods using different promoters, such as cupric chloride dihydrate, have been developed to facilitate the hydrolysis under less harsh conditions. organic-chemistry.org

Table 5: Selected Methods for Regeneration of Carbonyls from Oximes

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| Inorganic Acids | Heating in aqueous solution | Traditional method. | wikipedia.org |

| Cupric chloride dihydrate (CuCl₂·2H₂O) | Reflux in acetonitrile/water | Green, mild, and efficient with a recoverable promoter. | organic-chemistry.org |

| Iodine (I₂) / Surfactant | Water, 25-40°C | Environmentally friendly, neutral conditions. | organic-chemistry.org |

| Glyoxylic acid | Aqueous medium, room temperature | Fast, clean, safe, and cost-effective. | researchgate.net |

Neutral or Basic Hydrolysis

The hydrolysis of oximes, including this compound, regenerates the parent carbonyl compound (4-Methylbenzaldehyde) and hydroxylamine. This reaction is reversible and its mechanism is contingent on the pH of the solution. nih.govresearchgate.net Under neutral or basic conditions (pH > 7), the hydrolysis of oximes is exceptionally slow. nih.gov

The stability of the C=N bond in oximes is attributed to the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen. nih.govnih.gov This makes the initial and rate-limiting step, the nucleophilic attack by water on the carbon of the C=N bond, thermodynamically unfavorable without catalysis. The reaction mechanism involves the formation of a tetrahedral carbinolamine intermediate, which then eliminates hydroxylamine to yield the aldehyde. researchgate.netnih.gov However, in neutral or basic media, the activation energy for this pathway is high, resulting in significant hydrolytic stability. nih.gov Studies have shown that for many oximes, the rate of hydrolysis at a pD (deuterium equivalent of pH) greater than 7.0 is too slow to be effectively measured. nih.gov

Salt-Catalyzed Hydrolysis

While hydrolysis of this compound is typically acid-catalyzed, certain salts, particularly those of weak acids and strong bases or Lewis acidic metal salts, can influence the reaction. The presence of acidic salts can lower the energy required for certain transformations. noaa.gov For instance, tin-containing Lewis acids like SnCl₂ have been explored for deoximation reactions under aqueous conditions. mdpi.com Although often categorized under acidic conditions, the mechanism involves the coordination of the metal salt to the oxime's oxygen or nitrogen atom. This coordination increases the electrophilicity of the carbon atom in the C=N bond, making it more susceptible to nucleophilic attack by water. This process facilitates the formation of the carbinolamine intermediate, thereby promoting hydrolysis under milder conditions than strong mineral acids might require.

Oxidative Cleavage Methods

Oxidative cleavage, or oxidative deoximation, is a common and efficient method for converting this compound back to 4-Methylbenzaldehyde. researchgate.net This approach avoids the often harsh conditions of acid-catalyzed hydrolysis. A variety of oxidizing agents can accomplish this transformation, often involving the intermediate formation of a nitrile oxide.

Key Oxidative Methods:

Hypervalent Iodine (III) Reagents: Reagents like iodosobenzene (B1197198) diacetate (DIB) can effectively cleave aldoximes. The electron-donating nature of the methyl group in this compound enhances its reactivity towards these reagents compared to oximes with electron-withdrawing groups.

N-Iodosuccinimide (NIS): Under microwave irradiation, NIS provides a rapid and chemoselective method for deoximation. This method is notable for its mildness, allowing for the cleavage of the oxime without affecting other sensitive functional groups, such as C=C double bonds. asianpubs.org

Triscetylpyridinium tetrakis(oxodiperoxotungsto) phosphate (B84403) (PCWP): In a biphasic system (e.g., chloroform-water) and using hydrogen peroxide as the terminal oxidant, this tungsten-based catalyst facilitates the oxidative cleavage of oximes. The reaction is believed to proceed through the formation of a nitrile oxide intermediate.

Chromium-Based Reagents: Various Cr(VI) reagents, such as Pyridinium Chlorochromate (PCC) and Quinolinium Fluorochromate (QFC), are effective for the oxidative deprotection of oximes. researchgate.net These reactions are typically fast and efficient at ambient temperatures.

| Reagent/System | Key Features | Typical Conditions |

|---|---|---|

| Hypervalent Iodine (III) Reagents (e.g., DIB) | Effective for aldoximes; reactivity enhanced by electron-donating groups. | Organic solvent, room temperature. |

| N-Iodosuccinimide (NIS) | Rapid, high-yielding, and chemoselective. | Acetone/water, microwave irradiation. asianpubs.org |

| PCWP / H₂O₂ | Catalytic system with hydrogen peroxide as the oxidant. | Biphasic system (CHCl₃/H₂O), 30-40°C. |

| Pyridinium Chlorochromate (PCC) | Well-established, efficient oxidative reagent. | Acetonitrile, ambient temperature. researchgate.net |

Exchange Reactions with Other Carbonyl Compounds

This compound can participate in exchange reactions with other aldehydes or ketones, a process known as transoximation or oxime metathesis. This is an equilibrium-driven reaction catalyzed by acid, where the oxime functional group is transferred from one carbonyl compound to another. rsc.org

The reaction proceeds through the in-situ hydrolysis of the starting oxime (e.g., this compound) to generate hydroxylamine. The newly formed hydroxylamine is then free to react with a different carbonyl compound present in the mixture, forming a new oxime and shifting the equilibrium. rsc.org This process is a cornerstone of dynamic covalent chemistry, allowing for the reversible formation and cleavage of C=N bonds to create adaptable chemical systems.

Enzymatic Deoximation

The transformation of oximes can be catalyzed by enzymes found in various biological systems, particularly in plant-associated bacteria. nih.gov The primary enzymatic pathway involves the dehydration of an aldoxime to a nitrile, a reaction catalyzed by the enzyme aldoxime dehydratase (Oxd). nih.gov This enzyme is unique in that it facilitates dehydration in an aqueous environment. Following the formation of the nitrile (4-methylbenzonitrile in this case), it can be further hydrolyzed by nitrile-converting enzymes like nitrilase or a combination of nitrile hydratase and amidase to yield the corresponding carboxylic acid (4-methylbenzoic acid). nih.gov While this pathway does not regenerate the original aldehyde, it represents a key biological transformation of the oxime functional group. Direct enzymatic hydrolysis of oximes back to aldehydes is less common but can be considered the reverse of enzyme-catalyzed oxime formation.

Mechanistic Studies on Oxime Metathesis

Oxime metathesis is a dynamic exchange reaction that has been the subject of detailed mechanistic studies. For aromatic oxime ethers, research supported by both experimental data and quantum chemistry computations has elucidated an acid-catalyzed mechanism. rsc.org

The proposed mechanism does not proceed via simple hydrolysis and condensation. Instead, it involves a direct reaction between two oxime molecules, facilitated by an acid catalyst. The key steps are:

Protonation: The reaction is initiated by the protonation of one of the oxime nitrogen atoms by an acid catalyst (e.g., p-toluenesulfonic acid). This activation is crucial and significantly lowers the reaction's energy barrier.

Intermediate Formation: The protonated oxime then reacts with a second, neutral oxime molecule to form a proposed 4-membered cyclic intermediate.

Rearrangement and Deprotonation: This unstable intermediate undergoes rearrangement and subsequent deprotonation to yield the final exchanged oxime products.

Computational studies have shown that this protonated pathway has a much lower Gibbs free energy of activation compared to the non-catalyzed pathway, confirming the essential role of the acid catalyst. The kinetics of the reaction are also heavily influenced by the electronic nature of the substituents on the aromatic ring.

Catalytic Activities and Their Mechanisms

The chemical transformations of this compound are frequently dependent on catalysis, with different mechanisms operating for various reactions.

Acid Catalysis in Hydrolysis and Metathesis: In both hydrolysis and metathesis, Brønsted acids act as catalysts. rsc.orgwikipedia.org The mechanism involves the protonation of the oxime nitrogen (or oxygen in some steps). nih.gov This protonation increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water (in hydrolysis) or another oxime molecule (in metathesis). nih.gov For metathesis, the acid is key to forming the 4-membered cyclic intermediate that facilitates the exchange. rsc.org

Catalysis in Oxidative Cleavage: Oxidative deoximation methods employ catalysts that facilitate the transfer of an oxidant to the oxime. For instance, in the PCWP-catalyzed system, the peroxotungstate complex is the active catalytic species that oxidizes the oxime, leading to the formation of a nitrile oxide intermediate and subsequent hydrolysis to the aldehyde. Similarly, metal-based reagents like those containing Cr(VI) or hypervalent iodine act as stoichiometric oxidants but their reactivity is central to the cleavage mechanism. researchgate.net

Enzymatic Catalysis: In biological systems, enzymes like aldoxime dehydratases provide a specific reaction environment to facilitate the dehydration of the oxime to a nitrile. nih.gov These heme-containing enzymes bind the aldoxime in a specific orientation that enables the elimination of water, a reaction that is difficult to achieve in an aqueous medium without such catalytic assistance. nih.gov

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-step Synthesis

4-Methylbenzaldehyde (B123495) oxime's function as a key intermediate is fundamental to the construction of more complex molecular architectures. In multi-step synthesis, a sequence of chemical reactions is employed to convert simple starting materials into a desired, often complex, final product. The ability to "telescope" reaction sequences, where consecutive reactions are performed in a continuous fashion, is a valuable strategy in modern synthesis. umontreal.ca Oximes, in general, are stable and readily prepared, making them ideal starting points or intermediates in such sequences.

The synthesis of 4-methylbenzaldehyde oxime itself is typically a straightforward process involving the reaction of 4-methylbenzaldehyde with hydroxylamine (B1172632). rsc.org This reaction is a classic example of oxime formation and is generally efficient. nbinno.com Once formed, the oxime can undergo various transformations, such as alkylation, acylation, and reduction, to introduce new functional groups and build molecular complexity step-by-step.

Synthesis of Pharmaceutical Intermediates

The pharmaceutical industry heavily relies on the efficient synthesis of complex organic molecules that form the basis of new drugs. This compound serves as a valuable precursor in the synthesis of various pharmaceutical intermediates. nbinno.com Heterocyclic compounds, which are core structures in many pharmaceuticals, can be synthesized using oxime derivatives. researchgate.net For instance, the oxime functionality can be a precursor to nitrile oxides, which can then undergo cycloaddition reactions to form isoxazoles, a class of heterocycles with a broad range of biological activities. nih.gov

The versatility of oximes allows for the introduction of diverse substituents, enabling the creation of libraries of compounds for drug discovery screening. The ability to modify the structure of the oxime and its subsequent reaction products is crucial for optimizing the pharmacological properties of a potential drug candidate.

Synthesis of Agrochemical Intermediates

Similar to its role in pharmaceuticals, this compound is a building block for the synthesis of agrochemical intermediates. nbinno.com Many pesticides and herbicides contain heterocyclic moieties, and the chemistry of oximes provides efficient routes to these structures. The development of new agrochemicals is essential for improving crop yields and protecting against pests and diseases. The use of this compound as a starting material allows for the creation of novel chemical entities with potential applications in agriculture.

Building Block for Fine Chemicals Production

Fine chemicals are pure, single substances that are produced in relatively small quantities and are used as intermediates in the production of specialty chemicals, such as pharmaceuticals, agrochemicals, and fragrances. 4-Methylbenzaldehyde, the precursor to the oxime, is recognized for its role in the synthesis of fine chemicals. chemicalbull.com Consequently, this compound also serves as a valuable building block in this sector. Its reactivity allows for its incorporation into a variety of molecules, contributing to the diverse portfolio of available fine chemicals.

Preparation of Novel Heterocyclic Compounds

The synthesis of heterocyclic compounds is a major focus of organic chemistry due to their prevalence in natural products and biologically active molecules. researchgate.net Oximes and their derivatives are widely used starting materials for the synthesis of a variety of heterocyclic systems, including aziridines, pyrroles, isoxazoles, pyrazoles, and pyridines. clockss.org

One common strategy involves the intramolecular cycloaddition of oximes containing an unsaturated tether. For example, an oxime with a nearby alkene or alkyne group can undergo cyclization to form fused isoxazole (B147169) derivatives. nih.gov Additionally, the Beckmann rearrangement of oximes provides a route to amides, which can then be further elaborated into other heterocyclic structures. wikipedia.org The reaction of this compound with various reagents can lead to the formation of pyrimidine-4-carbonitriles, which are versatile intermediates for the synthesis of other heterocycles like tetrazoles. thieme-connect.de

| Starting Material | Reagent/Condition | Heterocyclic Product |

| α-diazo-oxime ethers | Rhodium catalyst | 2H-azirine-2-carboxylic esters researchgate.net |

| Alkynyl oxime ethers | Silver catalyst | 3,5-disubstituted isoxazoles researchgate.net |

| γ,δ-unsaturated ketone O-pentafluorobenzoyl oximes | Pd(PPh3)4 | Substituted pyrroles clockss.org |

| (E)-O-methylsulfonyl oximes with an active methine group | Base | 3,4-Dihydro-2H-pyrroles clockss.org |

Role in Chemo- and Regioselective Transformations

Chemo- and regioselectivity are critical concepts in organic synthesis, referring to the ability to control which functional group reacts (chemoselectivity) and at which position (regioselectivity) in a molecule with multiple reactive sites. The reactions of oximes can often be controlled to achieve high levels of selectivity.

For example, in the synthesis of pyrazoles from 1,2,4-triketone analogs, the choice of hydrazine (B178648) reagent and reaction conditions can dictate the regiochemical outcome. mdpi.com While not a direct example involving this compound, this illustrates the principle of how the substitution pattern on reactants can influence the selectivity of heterocycle formation. The electronic and steric properties of the 4-methylphenyl group in this compound can influence the outcome of its reactions, allowing for chemo- and regioselective transformations. For instance, in N-heterocyclic carbene-catalyzed reactions between α,β-unsaturated aldehydes and oximes, a broad range of substrates, including aromatic oximes, can be used to produce saturated oxime esters in good yields, demonstrating the chemoselectivity of the reaction. rsc.org

Biological and Biomedical Research Applications

Investigation of Potential Biological Activities

Antimicrobial Properties

Recent scientific investigations have explored the antimicrobial potential of 4-Methylbenzaldehyde (B123495) oxime, also known as p-tolualdehyde oxime, against a variety of microorganisms. These studies provide insights into its spectrum of activity, highlighting its potential as a subject for further research in the development of new antimicrobial agents.

In a 2022 study published in Scientific Reports, the antibacterial effects of p-tolualdehyde oxime were evaluated against a panel of bacterial strains. The compound demonstrated notable activity against Enterococcus hirae. researchgate.net The minimum inhibitory concentration (MIC), which represents the lowest concentration of a substance required to inhibit the visible growth of a microorganism, was determined for several bacteria.

The research found that while p-tolualdehyde oxime showed activity against E. hirae, it did not exhibit significant inhibitory effects against Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus, Staphylococcus aureus, and Legionella pneumophila under the tested conditions. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Methylbenzaldehyde Oxime Against Various Bacterial Strains

| Bacterial Strain | MIC (mg/L) | MIC (mM) |

|---|---|---|

| Escherichia coli | >1200.00 | >8.88 |

| Enterococcus hirae | 300.00 | 2.22 |

| Pseudomonas aeruginosa | >1200.00 | >8.88 |

| Bacillus cereus | 600.00 | 4.44 |

| Staphylococcus aureus | 600.00 | 4.44 |

| Legionella pneumophila | 600.00 | 4.44 |

The same comprehensive 2022 screening also investigated the antifungal properties of p-tolualdehyde oxime against the yeast Candida albicans and the mold Aspergillus brasiliensis. The findings indicated that this compound did not possess significant antifungal activity against these two specific strains, with MIC values exceeding 1200.00 mg/L. researchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Fungal Strains

| Fungal Strain | MIC (mg/L) | MIC (mM) |

|---|---|---|

| Candida albicans | >1200.00 | >8.88 |

| Aspergillus brasiliensis | >1200.00 | >8.88 |

Based on a comprehensive review of the available scientific literature, there are no specific research findings on the biofilm inhibition properties of this compound.

Antioxidant Properties

A thorough search of scientific databases indicates a lack of specific studies investigating the antioxidant properties of this compound. While the antioxidant potential of oximes as a chemical class has been noted in broader chemical studies, dedicated research into the specific free-radical scavenging or antioxidative capacity of this particular compound is not extensively reported.

Anticancer Properties and Cytotoxicity

The cytotoxicity of this compound has been assessed as part of an early safety screening of minor oxime constituents found in essential oils. researchgate.net This research is crucial for understanding the compound's potential effects on human cells. The study evaluated the compound's impact on the viability of immortalized human keratinocytes (HaCaT) and human embryonic kidney cells (HEK293T).